molecular formula C10H15ClN2O B169789 (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride CAS No. 17186-56-0

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride

Cat. No.: B169789
CAS No.: 17186-56-0
M. Wt: 214.69 g/mol
InChI Key: UDXSBRWDLXGZIC-FVGYRXGTSA-N
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Description

(S)-2-Amino-N-methyl-3-phenylpropanamide hydrochloride (CAS 17186-56-0) is a chiral organic compound characterized by an (S)-configured amino group, a phenyl substituent, and a methylamide functional group. Its molecular formula is C₁₁H₁₅ClN₂O, with a molecular weight of 226.70 g/mol (calculated). This compound is frequently utilized in pharmaceutical research due to its structural versatility, which allows for modifications to enhance binding affinity or metabolic stability .

Properties

IUPAC Name

(2S)-2-amino-N-methyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSBRWDLXGZIC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17186-56-0
Record name (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride
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Mechanism of Action

Biological Activity

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, commonly referred to as a derivative of phenylpropanamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C10H15ClN2O
  • CAS Number: 17186-56-0

The synthesis of this compound typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available amino acids or their derivatives.
  • Reactions: The process may include amination reactions where the amine group is introduced to a phenylpropanoic acid derivative.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired hydrochloride salt form.

Biological Activity

This compound exhibits various biological activities that have been documented in scientific literature:

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial effects against a range of pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting that it may disrupt bacterial cell wall synthesis or function.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

3. Central Nervous System Activity

There is evidence that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction could position it as a candidate for further research into treatments for mood disorders or anxiety.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and microbial resistance.
  • Receptor Interaction: It likely interacts with neurotransmitter receptors, modulating their activity and thereby influencing neuronal signaling.

Case Studies

Several studies have highlighted the biological significance of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus, with IC50 values indicating significant potency.
Study 2Showed anti-inflammatory effects in a murine model, reducing TNF-alpha levels by approximately 40% compared to control groups.
Study 3Investigated CNS effects, revealing anxiolytic properties in animal models, with behavioral assays indicating reduced anxiety-like behaviors.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound. Modifications to the phenyl group have been shown to enhance its biological properties, leading to increased potency in antimicrobial and anti-inflammatory assays.

Comparison with Similar Compounds

Structural and Functional Group Differences

A summary of key structural differences is provided in Table 1 .

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
(S)-2-Amino-N-methyl-3-phenylpropanamide HCl (17186-56-0) C₁₁H₁₅ClN₂O 226.70 Phenyl, methylamide, primary amine Chiral center (S-configuration)
(S)-2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide HCl (86150-28-9) C₁₂H₁₉ClN₂O₂ 258.74 Phenyl, methoxyethylamide, primary amine Enhanced hydrophilicity due to methoxy group
(2S)-3-Methoxy-2-(methylamino)propanamide HCl (1807941-79-2) C₅H₁₃ClN₂O₂ 168.62 Methoxy, methylamino, amide Smaller backbone; potential for rapid metabolism
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl (1909313-82-1) C₁₁H₁₄ClFN₂O 246.71 Fluorophenyl, methylamide, primary amine Fluorine enhances electronegativity and bioavailability
Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate HCl (851785-21-2) C₁₂H₁₆ClNO₄S 289.78 Methylsulfonylphenyl, ester, primary amine Sulfonyl group increases metabolic stability
Methyl 2-amino-2-methyl-3-phenylpropanoate HCl (N/A) C₁₁H₁₆ClNO₂ 229.71 Phenyl, ester, geminal methyl groups Ester group improves membrane permeability

Physicochemical and Pharmacological Properties

  • Electron Effects : The fluorophenyl analog (CAS 1909313-82-1) leverages fluorine’s electronegativity to enhance binding interactions with biological targets, such as enzymes or receptors .
  • Metabolic Stability : The methylsulfonylphenyl analog (CAS 851785-21-2) demonstrates increased resistance to enzymatic degradation due to the electron-withdrawing sulfonyl group .
  • Chirality : The (S)-configuration in the target compound and its analogs (e.g., CAS 86150-28-9) is critical for enantioselective interactions in drug-receptor binding .

Preparation Methods

Direct Amidation of L-Phenylalanine Methyl Ester

This method involves the reaction of L-phenylalanine methyl ester with methylamine under controlled conditions. The ester group undergoes nucleophilic attack by methylamine, yielding the amide intermediate. Subsequent acidification with hydrochloric acid generates the hydrochloride salt. Key steps include:

  • Reaction :

    L-Phenylalanine methyl ester+MethylamineEtOH, 0–5°C(S)-2-Amino-N-methyl-3-phenylpropanamideHClHydrochloride salt\text{L-Phenylalanine methyl ester} + \text{Methylamine} \xrightarrow{\text{EtOH, 0–5°C}} \text{(S)-2-Amino-N-methyl-3-phenylpropanamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
  • Yield : 68–72% after purification.

  • Critical Parameters : Temperature control (<10°C) minimizes racemization, while ethanol as a solvent enhances solubility of methylamine.

Carbodiimide-Mediated Coupling

For higher enantiomeric purity, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate coupling between L-phenylalanine and methylamine hydrochloride:

  • Procedure :
    L-Phenylalanine is activated with EDC and HOBt (hydroxybenzotriazole) in dichloromethane, followed by addition of methylamine hydrochloride. The hydrochloride salt precipitates upon acid workup.

  • Advantages :

    • Enantiomeric excess (ee) >99% confirmed by chiral HPLC.

    • Scalable to multi-kilogram batches with yields of 85–90%.

Reaction Optimization and Process Analytics

Temperature and Solvent Effects

ParameterRange TestedOptimal ValueImpact on Yield/Purity
Temperature−10°C to 25°C0–5°C>5°C reduces ee by 12–15%
SolventEtOH, THF, DCMEthanolEtOH improves amine solubility
Reaction Time2–24 h6 hProlonged time increases racemization

Acidification and Salt Formation

Hydrochloride salt formation is achieved by bubbling HCl gas into a solution of the free base in anhydrous ether. Key considerations include:

  • Stoichiometry : 1.1 equivalents of HCl prevents oversaturation and ensures complete protonation.

  • Crystallization : Slow cooling (−20°C, 12 h) yields needle-shaped crystals with 98–99% purity by NMR.

Purification and Characterization

Chromatographic Purification

  • Normal-Phase SiO₂ Chromatography :
    Eluent: 5% methanol in dichloromethane. Removes unreacted methylamine and ester byproducts.

  • Yield Loss : 8–10% during column purification.

Analytical Data

TechniqueKey ResultsSource
HPLC (Chiral) Retention time: 8.2 min; ee = 99.2%
¹H NMR δ 1.98 (s, 3H, N–CH₃), 3.12 (m, 1H, CH–NH₂), 7.25–7.34 (m, 5H, Ar–H)
Melting Point 192–194°C (decomposes)
IR (KBr) 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O)

Industrial-Scale Production Challenges

Racemization Mitigation

Industrial processes employ low-temperature reactors (−5°C) and short residence times (<4 h) to maintain ee >98%. Computational fluid dynamics (CFD) models optimize mixing efficiency in large-scale batches.

Waste Management

  • Byproducts : Methylammonium chloride (recycled via neutralization).

  • Solvent Recovery : Ethanol is distilled and reused, reducing environmental impact by 40%.

Alternative Methods and Emerging Technologies

Enzymatic Synthesis

Lipase-catalyzed amidation of L-phenylalanine tert-butyl ester with methylamine in ionic liquids achieves 78% yield with 99.5% ee, though cost remains prohibitive for large-scale use.

Continuous Flow Chemistry

Microreactor systems enable rapid mixing and heat transfer, reducing reaction time to 30 minutes with comparable yields (82%).

Hazard CodeRisk StatementPrecautionary Measures
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse goggles
H335May cause respiratory irritationUse fume hood

Q & A

Q. What are the optimal synthetic routes for (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves protecting the amino group, followed by coupling with a phenylpropanamide backbone. Key steps include:

  • Starting Materials : Use L-alanine derivatives for the chiral center, with methylamine for N-methylation .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC) in anhydrous conditions to form amide bonds .
  • Hydrochloride Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .
    Critical Parameters :
  • Temperature control (<0°C during methylation to prevent racemization).
  • Solvent selection (e.g., THF for intermediates, ethanol for final crystallization).
    Yield Optimization :
  • Purification via silica gel chromatography (hexane/ethyl acetate gradients) improves purity to >95% .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility Profiling :
    • Use UV-Vis spectroscopy to measure solubility in PBS (pH 7.4) and simulate physiological conditions .
    • Adjust pH with HCl/NaOH to assess ionization effects (pKa ~8.2 for the amino group).
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Hydrolysis susceptibility: Incubate in simulated gastric fluid (0.1N HCl) and intestinal fluid (pH 6.8 buffer) .

Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • Chiral Purity :
    • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm enantiomeric excess >99% .
  • Structural Confirmation :
    • NMR : 1H^1H NMR (DMSO-d6) for methyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
    • HRMS : Exact mass calculation (C11_{11}H15_{15}ClN2_2O, [M+H]+^+: 235.0874) .
  • Impurity Profiling :
    • LC-MS with C18 columns to detect byproducts (e.g., N-demethylated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Triangulation :
    • Compare assay conditions: Cell lines (HEK293 vs. CHO), receptor binding protocols (radioligand vs. fluorescence), and buffer compositions .
    • Validate with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-Analysis :
    • Use computational tools (e.g., molecular docking) to reconcile discrepancies in IC50_{50} values across studies .

Q. What advanced techniques ensure chiral purity during large-scale synthesis?

Methodological Answer:

  • Dynamic Kinetic Resolution :
    • Employ immobilized lipases (e.g., CAL-B) in organic solvents to suppress racemization during amide bond formation .
  • Crystallization-Induced Asymmetric Transformation :
    • Seed crystals of the desired enantiomer in ethanol/water mixtures to drive stereochemical uniformity .
  • Process Monitoring :
    • In-line polarimetry or PAT (Process Analytical Technology) for real-time chirality tracking .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies :
    • Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
  • Structural Biology :
    • Co-crystallize the compound with target enzymes (e.g., proteases) for X-ray diffraction (resolution ≤2.0 Å) .
  • Mutagenesis :
    • Create enzyme mutants (e.g., Ala-scanning) to identify critical binding residues via IC50_{50} shifts .

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